molecular formula C15H20N2O3 B13513131 tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate

tert-Butyl (2-(4-(cyanomethyl)phenoxy)ethyl)carbamate

Cat. No.: B13513131
M. Wt: 276.33 g/mol
InChI Key: RPWQLWYRWDZSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a phenoxy group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-[4-(cyanomethyl)phenoxy]ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds .

Biology

In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins .

Medicine

In medicinal chemistry, tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is explored for its potential therapeutic properties. It is investigated as a potential drug candidate for treating various diseases due to its ability to modulate biological targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{2-[4-(cyanomethyl)phenoxy]ethyl}carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the cyanomethyl group allows for unique substitution reactions, while the phenoxy group provides additional stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl N-[2-[4-(cyanomethyl)phenoxy]ethyl]carbamate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-10-11-19-13-6-4-12(5-7-13)8-9-16/h4-7H,8,10-11H2,1-3H3,(H,17,18)

InChI Key

RPWQLWYRWDZSQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.